molecular formula C11H9FO2 B2502464 [5-(2-fluorophenyl)-2-furyl]methanol CAS No. 637728-08-6

[5-(2-fluorophenyl)-2-furyl]methanol

Cat. No.: B2502464
CAS No.: 637728-08-6
M. Wt: 192.189
InChI Key: GRBAYIDPCJTCMH-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)-2-furyl]methanol (CAS: 637728-08-6) is a furan-derived compound with a hydroxymethyl group at the 2-position of the furan ring and a 2-fluorophenyl substituent at the 5-position. Its molecular formula is C₁₁H₉FO₂, and it exhibits moderate polarity due to the hydroxyl group and fluorine atom.

Properties

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBAYIDPCJTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-2-furyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and furfural.

    Condensation Reaction: The first step involves a condensation reaction between 2-fluorobenzaldehyde and furfural in the presence of a base, such as sodium hydroxide, to form the intermediate 5-(2-fluorophenyl)-2-furylmethanol.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(2-fluorophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-(2-fluorophenyl)-2-furylcarboxylic acid.

    Reduction: Formation of 5-(2-fluorophenyl)-2-furylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: [5-(2-fluorophenyl)-2-furyl]methanol is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology:

    Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

Medicine:

    Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-2-furyl]methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of [5-(2-Fluorophenyl)-2-furyl]methanol and Analogs

Compound Name Molecular Formula Substituent(s) Key Properties
This compound C₁₁H₉FO₂ 2-fluorophenyl Ortho-fluorine induces steric hindrance; moderate polarity and lipophilicity .
[5-(3-Chloro-4-fluorophenyl)-2-furyl]methanol C₁₁H₈ClF₂O₂ 3-chloro-4-fluorophenyl Polarized electron cloud from Cl/F; enhanced π-π stacking and electrophilicity .
[5-(Trifluoromethyl)-2-furyl]methanol C₆H₅F₃O₂ 5-trifluoromethyl Strong electron-withdrawing CF₃ group increases electrophilicity; reduced steric bulk .
[5-(3-Aminophenyl)-2-furyl]methanol C₁₁H₁₁NO₂ 3-aminophenyl Electron-donating NH₂ group enhances nucleophilicity and hydrogen bonding .
[5-(Aminomethyl)-2-furyl]methanol C₆H₉NO₂ 5-aminomethyl Polar aminomethyl group improves solubility; potential for zwitterionic forms .
[5-(1-Pyrrolidinylmethyl)-2-furyl]methanol C₁₀H₁₅NO₂ 5-(pyrrolidinylmethyl) Tertiary amine increases basicity; potential for pH-dependent solubility .

Substituent Effects on Reactivity and Electronic Properties

  • Electron-Withdrawing Groups (EWGs): The 2-fluorophenyl group in the target compound reduces electron density on the furan ring, favoring electrophilic substitution reactions. In contrast, the trifluoromethyl group in [5-(trifluoromethyl)-2-furyl]methanol (C₆H₅F₃O₂) exerts a stronger electron-withdrawing effect, making the furan ring highly electrophilic . The 3-chloro-4-fluorophenyl substituent in [5-(3-chloro-4-fluorophenyl)-2-furyl]methanol combines halogen-induced polarization and resonance stabilization, enhancing reactivity in aromatic systems .
  • Electron-Donating Groups (EDGs): The 3-aminophenyl group in [5-(3-aminophenyl)-2-furyl]methanol donates electrons via resonance, increasing nucleophilicity and enabling participation in hydrogen bonding, which may improve binding in biological systems .

Steric and Solubility Considerations

  • This contrasts with para-substituted analogs (e.g., [5-(3-chloro-4-fluorophenyl)-2-furyl]methanol), where substituents are spatially distal, reducing steric clashes .
  • Solubility: Hydroxyl and amino groups enhance aqueous solubility (e.g., [5-(3-aminophenyl)-2-furyl]methanol), while lipophilic substituents like trifluoromethyl or chlorofluorophenyl increase hydrophobicity, favoring organic phases .

Biological Activity

[5-(2-fluorophenyl)-2-furyl]methanol, with the CAS number 637728-08-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to a furan ring, which is known to influence its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially increasing the compound’s efficacy in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves several biochemical pathways:

  • Nucleophilic Substitution : The compound may undergo nucleophilic substitution reactions, where it interacts with nucleophiles in microbial cells, disrupting essential cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in pathogens, leading to cell death.
  • Inhibition of Enzymatic Activity : It is hypothesized that this compound may inhibit specific enzymes critical for microbial survival.

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various applications:

  • A study published in MDPI demonstrated that derivatives of similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of efficacy ( ).
  • Another investigation focused on the anticancer properties of compounds related to this compound, revealing promising results against human cancer cell lines such as HeLa and A549 ( ).

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of the fluorine atom may enhance gastrointestinal absorption.
  • Distribution : Its lipophilic nature suggests good tissue distribution.
  • Metabolism : Metabolic pathways are likely influenced by the furan ring and fluorinated phenyl group.
  • Excretion : Renal excretion is anticipated based on molecular weight.

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